molecular formula C15H12O B13966755 4,5-Dimethyl-9h-fluoren-9-one CAS No. 41140-01-6

4,5-Dimethyl-9h-fluoren-9-one

Cat. No.: B13966755
CAS No.: 41140-01-6
M. Wt: 208.25 g/mol
InChI Key: PDALENQKGIWENW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-9h-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 4 and 5 positions on the fluorenone structure. This compound is known for its bright yellow color and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-9h-fluoren-9-one can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylfluorene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 4,5-dimethylfluorene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-dimethyl-9h-fluoren-9-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound, lacking the methyl groups at the 4 and 5 positions.

    4,5-Dimethylfluorene: The reduced form of 4,5-dimethyl-9h-fluoren-9-one.

    2,7-Dimethylfluorenone: Another methylated derivative of fluorenone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 4 and 5 positions enhances its stability and reactivity compared to other fluorenone derivatives. This makes it particularly valuable in various chemical and industrial applications .

Properties

IUPAC Name

4,5-dimethylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15(11)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDALENQKGIWENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567468
Record name 4,5-Dimethyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41140-01-6
Record name 4,5-Dimethyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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